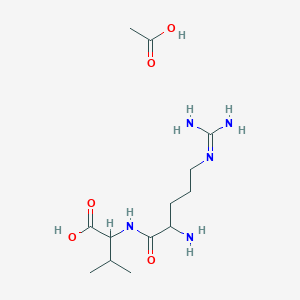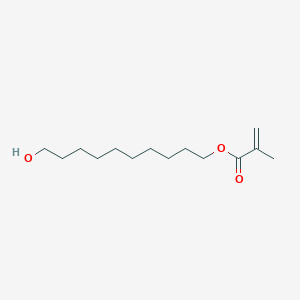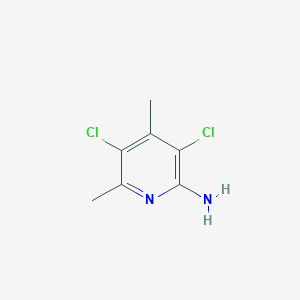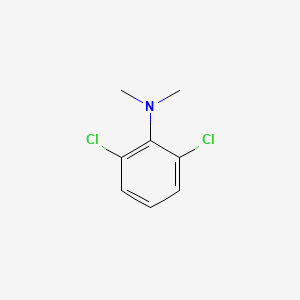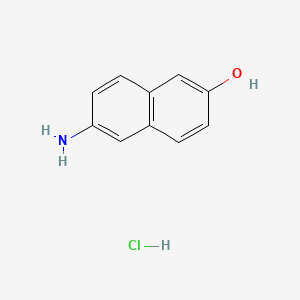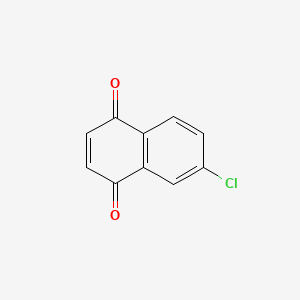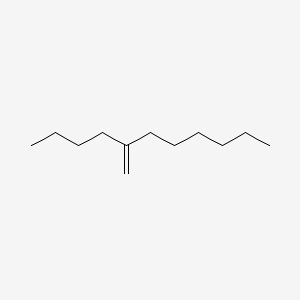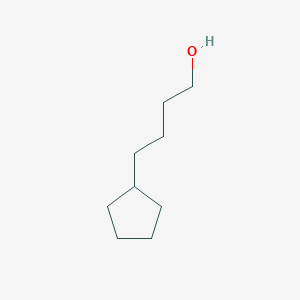
4-Cyclopentylbutan-1-ol
Descripción general
Descripción
4-Cyclopentylbutan-1-ol is a chemical compound with the CAS Number: 5732-93-4 . It has a molecular weight of 142.24 and its IUPAC name is 4-cyclopentyl-1-butanol . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H18O/c10-8-4-3-7-9-5-1-2-6-9/h9-10H,1-8H2 . This indicates that the molecule consists of 9 carbon atoms, 18 hydrogen atoms, and 1 oxygen atom . The exact 3D structure can be visualized using molecular modeling software . Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.Aplicaciones Científicas De Investigación
Sigma Receptor Ligands
4-Cyclopentylbutan-1-ol, through its derivatives, has shown significant potential in the field of medicinal chemistry. A study by Prezzavento et al. (2007) demonstrated that certain compounds structurally related to this compound, such as 4-phenylpiperidin-4-ol derivatives, exhibited high affinity for sigma1 and sigma2 receptor sites. These compounds may act as sigma1/sigma2 agonists and modulate tissue transglutaminase (TG-2) expression in astroglial cell cultures, suggesting therapeutic potential in neurological conditions (Prezzavento et al., 2007).
Synthesis of Functionalized Compounds
Liu et al. (2017) described a metal-free [2+2] cycloaddition and 1,4-addition sequence induced by S-centered radicals, which is a green and practical approach to synthesize functionalized cyclobuta[a]naphthalen-4-ols. This method offers over 50 examples with excellent diastereoselectivity and chemical yields, highlighting the relevance of such structures in synthetic chemistry (Liu et al., 2017).
Cyclodextrin-Based Supramolecular Assemblies
Cyclodextrins, which have a structural similarity to this compound, are important for constructing nano-scale supramolecular systems. Chen and Liu (2010) reviewed the structural characteristics of cyclodextrin-based supramolecular assemblies and their interactions with biologically important substrates, indicating their wide applicability in supramolecular chemistry, biochemistry, and nanotechnology (Chen & Liu, 2010).
Safety and Hazards
The safety information for 4-Cyclopentylbutan-1-ol includes several hazard statements: H315, H319, H335 . These codes correspond to specific hazards associated with the compound. Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes correspond to recommended actions to minimize risk when handling the compound.
Propiedades
IUPAC Name |
4-cyclopentylbutan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c10-8-4-3-7-9-5-1-2-6-9/h9-10H,1-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOUVLXYJWNZBKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20618222 | |
| Record name | 4-Cyclopentylbutan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20618222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5732-93-4 | |
| Record name | 4-Cyclopentylbutan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20618222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[3-(1H-Imidazol-1-YL)propoxy]benzaldehyde](/img/structure/B3053895.png)

![2-[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]benzoic acid](/img/structure/B3053900.png)
![5-Acetyl-4-(4-ethylphenyl)-2-[2-(4-ethylphenyl)-2-oxo-ethyl]sulfanyl-6-methyl-1,4-dihydropyridine-3-carbonitrile](/img/structure/B3053901.png)
